N-(cyclopropylmethyl)thiophene-3-carboxamide

Medicinal Chemistry Physicochemical Properties SAR

Avoid failed experiments from using generic N-alkyl thiophene carboxamides as substitutes. N-(cyclopropylmethyl)thiophene-3-carboxamide provides a unique, sterically constrained fragment that probes chemical space inaccessible to N-methyl or N-ethyl analogs. · Distinct conformational bias for targeting specific protein pockets with steric requirements. · Chemically stable, non-reactive scaffold ideal as a reference standard or non-reactive assay control. · Validated pharmacophore motif present in clinical-stage LSD1 inhibitor TAK-418, offering a direct starting point for CNS-penetrant library synthesis.

Molecular Formula C9H11NOS
Molecular Weight 181.25
CAS No. 1181513-20-1
Cat. No. B2744546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)thiophene-3-carboxamide
CAS1181513-20-1
Molecular FormulaC9H11NOS
Molecular Weight181.25
Structural Identifiers
SMILESC1CC1CNC(=O)C2=CSC=C2
InChIInChI=1S/C9H11NOS/c11-9(8-3-4-12-6-8)10-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,10,11)
InChIKeyLDNRFXVOZBGJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(cyclopropylmethyl)thiophene-3-carboxamide Overview


N-(cyclopropylmethyl)thiophene-3-carboxamide (CAS 1181513-20-1) is a synthetic organic compound belonging to the class of thiophene carboxamides . It is characterized by a thiophene-3-carboxamide core structure with an N-cyclopropylmethyl substituent on the amide nitrogen. This specific substitution pattern differentiates it from other N-alkyl or N-aryl thiophene-3-carboxamide analogs. Its primary utility in a scientific and industrial context is as a versatile chemical building block or a reference standard for the synthesis of more complex molecules .

N-cyclopropylmethyl substituent for distinct steric and lipophilic profile
Non-halogenated scaffold; stable for analytical reference and control use
Versatile building block for thiophene-3-carboxamide derivative synthesis

N-(cyclopropylmethyl)thiophene-3-carboxamide: Differentiation from Analogs


While the core thiophene-3-carboxamide structure is a common scaffold in medicinal chemistry, the specific N-cyclopropylmethyl substituent imparts unique physicochemical and steric properties that are not shared by simpler N-alkyl (e.g., N-methyl, N-ethyl) or larger N-aryl analogs . The cyclopropylmethyl group introduces a distinct combination of lipophilicity and conformational constraint, which can dramatically alter a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile in ways that are not predictable from other members of the class [1]. Therefore, substituting N-(cyclopropylmethyl)thiophene-3-carboxamide with a generic analog in a synthetic pathway or biological assay without careful consideration of these differences can lead to erroneous results and failed experiments. The following quantitative evidence guide details these specific, verifiable differences.

N-ethyl or N-benzyl analogs alter molecular weight and rotatable bond count, potentially shifting binding conformations.
5-bromo analog provides a cross-coupling handle; its synthetic role differs fundamentally from the target compound.
Class-level mitochondrial inhibition potential may not translate to this specific analog without direct verification.

N-(cyclopropylmethyl)thiophene-3-carboxamide: Quantitative Evidence


Physicochemical Profile Comparison

N-(cyclopropylmethyl)thiophene-3-carboxamide occupies a distinct physicochemical space compared to its N-ethyl and N-benzyl analogs. Its molecular weight (181.26 g/mol) is 16.8% higher than the N-ethyl analog (155.22 g/mol) and 16.6% lower than the N-benzyl analog (217.29 g/mol). Its topological polar surface area (TPSA) is predicted to be identical to the N-ethyl analog (29.54 Ų), but its calculated rotatable bond count is 3, compared to 2 for N-ethylthiophene-3-carboxamide . This increased flexibility can influence binding conformations.

Physicochemical profile comparison
Class-level inference
MW 181.26 g/mol vs N-ethyl (155.22) and N-benzyl (217.29); TPSA 29.54 Ų identical to N-ethyl; rotatable bonds 3 vs 2 (N-ethyl) and 4 (N-benzyl).
Supports building block selection based on lipophilicity and flexibility needs.
Calculated properties; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Properties SAR

Absence of Halogen Handle for Cross-Coupling

Unlike 5-bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide, the target compound lacks a bromine atom at the 5-position of the thiophene ring . This difference is critical for synthetic planning. The 5-bromo analog is specifically designed as a versatile intermediate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, where the C-Br bond acts as a reactive handle for further derivatization . The target compound, lacking this halogen, is unreactive under standard cross-coupling conditions and is instead used as a final fragment or for functionalization at the amide nitrogen.

Halogen handle absence
Reported
Target lacks bromine at 5-position; 5-bromo analog contains reactive C-Br bond for Suzuki-Miyaura coupling.
Defines synthetic role: final fragment vs. cross-coupling intermediate.
No halogen present; unreactive under standard palladium-catalyzed conditions.
Organic Synthesis Cross-Coupling Building Blocks

Mitochondrial Complex I Inhibition Potential

The thiophene-3-carboxamide scaffold is a known pharmacophore for mitochondrial complex I inhibition. Research on a more complex thiophene-3-carboxamide analog, JCI-20679, demonstrated direct inhibition of mitochondrial complex I in an in vitro assay using bovine heart-derived mitochondria [1]. While a direct quantitative comparison for N-(cyclopropylmethyl)thiophene-3-carboxamide is not available in the literature, this class-level evidence suggests the compound possesses the core structural motif for this biological activity. The specific IC50 value for this compound against mitochondrial complex I has been reported in commercial sources to be in the low micromolar range, though a peer-reviewed publication confirming this value could not be located.

Mitochondrial complex I inhibition
Class-level inference
Thiophene-3-carboxamide scaffold linked to mitochondrial complex I inhibition (JCI-20679 analog); target IC50 not verified in primary literature.
May support mitochondrial function research context; requires direct validation.
Commercial source reports low micromolar range; peer-reviewed confirmation unavailable.
Cancer Biology Mitochondrial Complex I Inhibitors

N-(cyclopropylmethyl)thiophene-3-carboxamide Applications


Fragment-Based Drug Discovery Scaffold

Given its low molecular weight (181.26 g/mol) and balanced physicochemical properties compared to larger, more lipophilic analogs, N-(cyclopropylmethyl)thiophene-3-carboxamide is an ideal candidate as a fragment starting point for lead discovery programs. The specific cyclopropylmethyl group introduces a unique conformational bias not present in simpler N-alkyl fragments like N-methyl or N-ethylthiophene-3-carboxamide [1]. This can be exploited to probe a different region of chemical space or to target specific protein pockets with steric requirements. Its lack of a halogen handle ensures it remains chemically stable and non-reactive in primary screening libraries, preventing false positives from non-specific covalent binding.

Non-Reactive Reference Standard for Analytical Methods

In contrast to its 5-bromo analog, which is designed as a reactive intermediate for cross-coupling reactions [1], N-(cyclopropylmethyl)thiophene-3-carboxamide is chemically stable. This property makes it valuable as a reference standard for analytical method development and validation, including HPLC, LC-MS, and NMR spectroscopy. Its unique retention time and spectral signature, which differ from other N-alkylated thiophene-3-carboxamides due to the cyclopropylmethyl group, can serve as a benchmark for purity analysis and stability studies of more complex synthetic derivatives. It can also function as a non-reactive control compound in biological assays designed to test the activity of more reactive thiophene-based probes.

LSD1 Inhibitor and CNS Agent Synthesis

The N-cyclopropylmethyl moiety is a key structural feature in several advanced drug candidates, most notably the clinical-stage LSD1 inhibitor TAK-418 [1]. While TAK-418 is a much more complex molecule, its pharmacophore contains a substituted thiophene-3-carboxamide linked to a cyclopropylmethylamine group. This demonstrates that the core structural elements present in N-(cyclopropylmethyl)thiophene-3-carboxamide are validated in a relevant biological and therapeutic context. Researchers aiming to develop novel LSD1 inhibitors or other CNS-penetrant drugs can use this compound as a foundational building block for library synthesis, capitalizing on the demonstrated importance of the thiophene-cyclopropylmethyl motif.

Application
Selection Property
Validation Focus
Fragment-based lead discovery scaffold
Conformational constraint from cyclopropylmethyl group
Steric and lipophilic property optimization
Non-reactive reference standard
Chemical stability; no halogen substituent
Analytical method specificity (retention time, spectral)
LSD1 inhibitor / CNS agent synthesis research
Reported thiophene-cyclopropylmethyl motif validation
Target engagement and CNS permeability studies

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